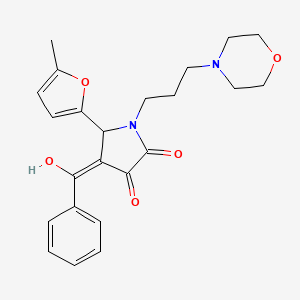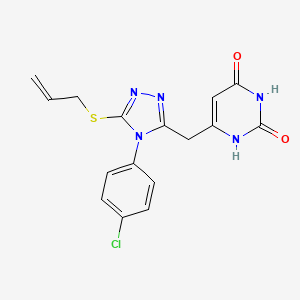
6-((5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C16H14ClN5O2S and its molecular weight is 375.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves the construction of the 1,2,4-triazole ring, followed by the attachment of the allylthio and chlorophenyl groups. Typically, the synthesis begins with the preparation of intermediate triazoles through cyclization reactions involving hydrazines and carbonyl compounds. Subsequent steps may involve nucleophilic substitutions and protection-deprotection sequences to achieve the desired structure.
Industrial Production Methods: In an industrial setting, scalable synthesis could be achieved through optimized reaction conditions, including temperature control, the use of catalytic amounts of reagents, and possibly continuous flow chemistry techniques to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes: This compound may undergo a variety of reactions including oxidation, reduction, and nucleophilic substitution.
Common Reagents and Conditions: Common reagents might include strong bases (e.g., sodium hydride), nucleophiles (e.g., thiols), and oxidizing agents (e.g., hydrogen peroxide).
Major Products Formed: Depending on the reaction conditions, products could include oxidized derivatives, reduced forms, or substituted analogs. Each reaction pathway could significantly alter the biological or chemical properties of the compound.
Applications De Recherche Scientifique
In chemistry , this compound is explored for its utility as a building block in the synthesis of more complex molecules.
In biology , its potential as an inhibitor for certain enzymes or its role in binding to specific biological targets makes it a subject of interest.
In medicine , researchers investigate its potential pharmacological properties, including antifungal, antibacterial, or anticancer activities.
In industry , particularly pharmaceuticals, it's examined for its potential to serve as a lead compound in drug development or as a template for designing new therapeutic agents.
5. Mechanism of Action: The exact mechanism of action would depend on its biological target:
Molecular Targets and Pathways Involved: It might interact with enzymes by mimicking substrates or binding to active sites. Pathways could involve inhibition of enzyme activity, alteration of signaling pathways, or interference with cellular processes such as DNA replication or protein synthesis.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds: Compared to other 1,2,4-triazole derivatives, the presence of the allylthio and chlorophenyl groups may provide unique binding affinities and specificity towards different biological targets.
List of Similar Compounds: Similar compounds include other triazole derivatives like 1,2,4-triazole-3-thione, and various pyrimidine-based structures. Each of these has distinct properties that can be compared to highlight the uniqueness of 6-((5-(allylthio)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione.
How’s that for unraveling the mysteries of chemistry?
Propriétés
IUPAC Name |
6-[[4-(4-chlorophenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2S/c1-2-7-25-16-21-20-13(8-11-9-14(23)19-15(24)18-11)22(16)12-5-3-10(17)4-6-12/h2-6,9H,1,7-8H2,(H2,18,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWHMZYECDEEAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(N1C2=CC=C(C=C2)Cl)CC3=CC(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
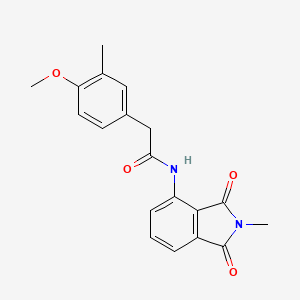
![2-chloro-N-[2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-5-nitrobenzamide](/img/structure/B2523532.png)
![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2523533.png)
![2-(benzylsulfanyl)-N-cyclohexyl[1]benzothieno[3,2-d]pyrimidin-4-amine](/img/structure/B2523534.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea](/img/structure/B2523537.png)
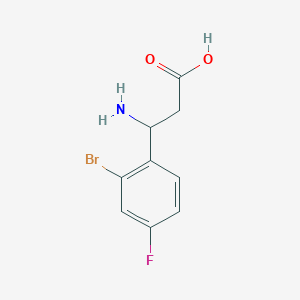
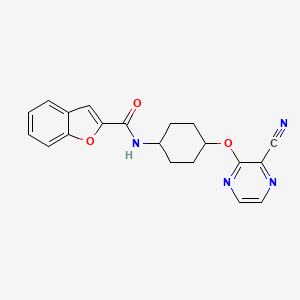

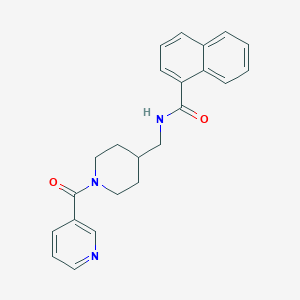
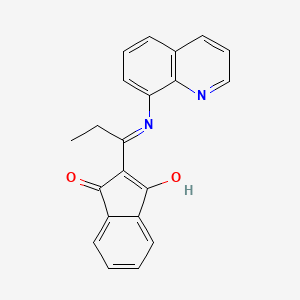
![3-(4-Fluorophenyl)-3-[(furan-2-carbonyl)amino]-propionic acid](/img/structure/B2523543.png)
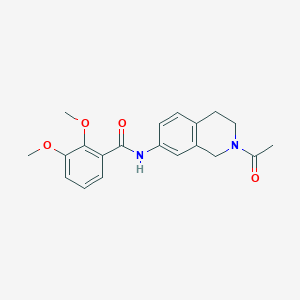
![benzyl rel-(4aS,8aR)-4,4-dioxo-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]thiazine-6-carboxylate;hydrochloride](/img/structure/B2523550.png)
